molecular formula C21H30O9 B13860731 (S)-cis,trans-Abscisic Acid Glucosyl Ester

(S)-cis,trans-Abscisic Acid Glucosyl Ester

Cat. No.: B13860731
M. Wt: 426.5 g/mol
InChI Key: HLVPIMVSSMJFPS-LYJXISSESA-N
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Description

(S)-cis,trans-Abscisic Acid Glucosyl Ester is a naturally occurring compound derived from abscisic acid, a plant hormone involved in various physiological processes. This compound is a glucosyl ester, meaning it is formed by the esterification of abscisic acid with glucose. It plays a significant role in plant stress responses, growth regulation, and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-cis,trans-Abscisic Acid Glucosyl Ester typically involves the esterification of abscisic acid with glucose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases or glycosidases, which catalyze the transfer of glucose to abscisic acid under mild conditions . Chemical synthesis may involve the use of coupling reagents such as carbodiimides in the presence of catalysts like dimethylaminopyridine (DMAP) and solvents like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may utilize biotechnological approaches, including the use of genetically engineered microorganisms to produce the necessary enzymes for glycosylation. These methods are preferred due to their efficiency, specificity, and environmentally friendly nature .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (S)-cis,trans-Abscisic Acid Glucosyl Ester involves its hydrolysis to release abscisic acid, which then exerts its effects on various molecular targets and pathways. Abscisic acid binds to its receptors, leading to the activation of signaling pathways that regulate gene expression and physiological responses in plants . These pathways include the regulation of stomatal closure, seed dormancy, and stress responses .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (S)-cis,trans-Abscisic Acid Glucosyl Ester include other glucosyl esters of plant hormones, such as salicylic acid glucosyl ester and jasmonic acid glucosyl ester . These compounds also play roles in plant stress responses and growth regulation.

Uniqueness: What sets this compound apart is its specific role in abscisic acid metabolism and its unique effects on plant physiological processes. Unlike other glucosyl esters, it is specifically involved in the regulation of water stress responses and seed dormancy .

Properties

Molecular Formula

C21H30O9

Molecular Weight

426.5 g/mol

IUPAC Name

[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate

InChI

InChI=1S/C21H30O9/c1-11(5-6-21(28)12(2)8-13(23)9-20(21,3)4)7-15(24)30-19-18(27)17(26)16(25)14(10-22)29-19/h5-8,14,16-19,22,25-28H,9-10H2,1-4H3/b6-5+,11-7-/t14?,16-,17+,18+,19-,21-/m1/s1

InChI Key

HLVPIMVSSMJFPS-LYJXISSESA-N

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O[C@@H]2[C@H]([C@H]([C@@H](C(O2)CO)O)O)O)/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)O)(C)C

Origin of Product

United States

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